Methyl 3-(6-methoxynaphthalen-2-yl)propanoate
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Overview
Description
This compound is characterized by its molecular formula C15H16O3 and a molecular weight of 244.29 g/mol . It is primarily used as a pharmaceutical impurity standard and has applications in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(6-methoxynaphthalen-2-yl)propanoate typically involves the esterification of (S)-Naproxen with methanol. The reaction is carried out in the presence of a catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then neutralized, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors. The product is then subjected to rigorous quality control measures to ensure its purity and consistency .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(6-methoxynaphthalen-2-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxy group on the naphthalene ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium methoxide (NaOCH3) and other nucleophiles are employed.
Major Products Formed
Oxidation: Formation of 6-methoxynaphthalene-2-carboxylic acid.
Reduction: Formation of 6-methoxynaphthalen-2-ylpropanol.
Substitution: Formation of various substituted naphthalene derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(6-methoxynaphthalen-2-yl)propanoate has several applications in scientific research:
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its pharmacokinetic properties and potential therapeutic applications.
Industry: Utilized in the development of new pharmaceutical formulations and quality control processes.
Mechanism of Action
The mechanism of action of Methyl 3-(6-methoxynaphthalen-2-yl)propanoate is related to its parent compound, naproxen. It exerts its effects by inhibiting the cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins. This inhibition leads to reduced inflammation and pain. The esterification of naproxen to form this compound may alter its pharmacokinetic properties, potentially reducing gastrointestinal side effects .
Comparison with Similar Compounds
Similar Compounds
Methyl (2S)-2-(6-methoxynaphthalen-2-yl)propanoate: Another ester derivative of naproxen with similar properties.
2-methoxyphenyl 2-(6-methoxynaphthalen-2-yl)propanoate: A structurally similar compound with different substituents on the naphthalene ring.
Uniqueness
Methyl 3-(6-methoxynaphthalen-2-yl)propanoate is unique due to its specific esterification, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other derivatives. Its use as a pharmaceutical impurity standard also highlights its importance in quality control and analytical applications .
Properties
IUPAC Name |
methyl 3-(6-methoxynaphthalen-2-yl)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O3/c1-17-14-7-6-12-9-11(3-5-13(12)10-14)4-8-15(16)18-2/h3,5-7,9-10H,4,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKQBXBCUVHDTNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)CCC(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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